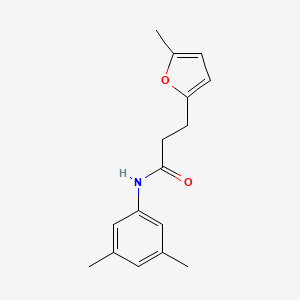

N-(3,5-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide, also known as DMFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. DMFP is a synthetic compound that is produced through a specific synthesis method, which will be discussed in This paper will also explore the scientific research applications of DMFP, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Scientific Research Applications

Antidepressant Potential

- 3,4-Diphenyl-1H-pyrazole-1-propanamine Antidepressants : A study described a series of compounds, including N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, which were identified as potential antidepressants with reduced side effects. These compounds were synthesized using Michael addition and showed potency equivalent to imipramine, a standard antidepressant, in animal assays (Bailey et al., 1985).

Photoreactions in Organic Chemistry

- Photoreactions of N,N-dimethylpyruvamide : A study investigated the photoreactions of N,N-dimethylpyruvamide in different alcohols, producing various products through photoreactions. This research can provide insights into similar reactions that N-(3,5-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide might undergo (Shima et al., 1984).

Molecular Structure and Networking

- Structures of Extended Networks of Transition-Metal Ions : Research on the structural characterization of complexes involving similar compounds can inform the potential structural applications of N-(3,5-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide. These studies reveal the impact of methyl substituents on the resulting network structures (Armentano et al., 2006).

Neurokinin-1 Receptor Antagonist

- Orally Active, Water-Soluble Neurokinin-1 Receptor Antagonist : A study developed an orally active, water-soluble neurokinin-1 receptor antagonist. The findings from this research could provide a framework for developing similar receptor antagonists using N-(3,5-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide (Harrison et al., 2001).

Palladium(II) Chloride Complexes

- Complexes with Palladium(II) Chloride : Research on palladium(II) chloride complexes with similar ligands can shed light on the potential of N-(3,5-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide to form similar complexes. These complexes have implications in catalysis and material science (Palombo et al., 2019).

Agricultural Applications

- Propanil Plus Methyl Parathion on Rice : This study on the effects of propanil on rice yields insights into the potential agricultural applications of N-(3,5-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide, particularly in herbicidal formulations (Wills & Street, 1988).

properties

IUPAC Name |

N-(3,5-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-11-8-12(2)10-14(9-11)17-16(18)7-6-15-5-4-13(3)19-15/h4-5,8-10H,6-7H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYIMMAALTFIADT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CCC(=O)NC2=CC(=CC(=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401328645 |

Source

|

| Record name | N-(3,5-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401328645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49676547 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(3,5-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide | |

CAS RN |

878683-23-9 |

Source

|

| Record name | N-(3,5-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401328645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-Benzylpiperazin-1-yl)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2935519.png)

![3-({2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}methyl)benzonitrile](/img/structure/B2935523.png)

![(Z)-methyl 2-(2-((5-chloro-2-nitrobenzoyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate](/img/structure/B2935524.png)

![3-(5-Methyl-2,7-dioxo-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2935527.png)

![5-Fluoro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid](/img/structure/B2935529.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-phenylimidazo[1,2-b]pyridazin-6-yl)sulfanylacetamide](/img/structure/B2935531.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)oxolane-3-carboxylic acid](/img/structure/B2935532.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(phenylthio)butanamide hydrochloride](/img/structure/B2935533.png)

![2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)